molecular formula C9H9BrO4S B1400967 3-(3-Bromobenzenesulfonyl)propanoic acid CAS No. 1521854-24-9

3-(3-Bromobenzenesulfonyl)propanoic acid

Cat. No.: B1400967
CAS No.: 1521854-24-9
M. Wt: 293.14 g/mol
InChI Key: RSIPNHYNPKIZHA-UHFFFAOYSA-N
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Description

3-(3-Bromobenzenesulfonyl)propanoic acid is an organic compound with the molecular formula C9H9BrO4S and a molecular weight of 293.14 g/mol It is characterized by the presence of a bromobenzene ring attached to a sulfonyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzenesulfonyl)propanoic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products such as 3-(3-aminobenzenesulfonyl)propanoic acid or 3-(3-thiocyanatobenzenesulfonyl)propanoic acid.

    Oxidation Reactions: Products such as 3-(3-bromobenzenesulfonic acid)propanoic acid.

    Reduction Reactions: Products such as 3-(3-bromobenzenesulfide)propanoic acid.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzenesulfonyl)propanoic acid involves its interaction with nucleophilic sites in biological molecules. The bromine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acid residues in proteins. This can result in the inhibition of enzyme activity or modification of protein function . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobenzenesulfonyl)propanoic acid
  • 3-(3-Chlorobenzenesulfonyl)propanoic acid
  • 3-(3-Methylbenzenesulfonyl)propanoic acid

Uniqueness

3-(3-Bromobenzenesulfonyl)propanoic acid is unique due to the presence of the bromine atom in the meta position of the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 3-(4-Bromobenzenesulfonyl)propanoic acid, the meta-substituted compound may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

3-(3-bromophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPNHYNPKIZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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